3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Overview
Description
3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C8H4IN3. It is characterized by the presence of an iodine atom at the 3-position, a pyrrolo[3,2-c]pyridine core, and a carbonitrile group at the 4-position.
Preparation Methods
The synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile typically involves the iodination of a pyrrolo[3,2-c]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in a solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like palladium catalysts in cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide
Scientific Research Applications
3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile can be compared with similar compounds such as:
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyridine ring.
5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: This compound includes a fluorine atom, which can alter its reactivity and biological activity.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar heterocyclic core but differ in their substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-5-4-12-6-1-2-11-7(3-10)8(5)6/h1-2,4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAJEABHJIMNHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646768 | |
Record name | 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-58-1 | |
Record name | 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.